molecular formula C19H11BrN2O5 B3556963 1-(4-bromophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one

1-(4-bromophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one

Cat. No.: B3556963
M. Wt: 427.2 g/mol
InChI Key: GDECPDFQIBQMRI-UHFFFAOYSA-N
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Description

1-(4-bromophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is a complex organic compound that belongs to the class of dibenzo[b,f][1,4]oxazepines

Properties

IUPAC Name

7-(4-bromophenoxy)-9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11BrN2O5/c20-11-5-7-13(8-6-11)26-16-9-12(22(24)25)10-17-18(16)19(23)21-14-3-1-2-4-15(14)27-17/h1-10H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDECPDFQIBQMRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=C(C=C3OC4=CC=C(C=C4)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-bromophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: Introduction of a nitro group into the dibenzo[b,f][1,4]oxazepine core.

    Bromination: Substitution of a hydrogen atom with a bromine atom on the phenoxy ring.

    Cyclization: Formation of the oxazepine ring through intramolecular cyclization reactions.

Industrial production methods often involve optimizing these steps to achieve high yields and purity. Catalysts and specific reaction conditions, such as temperature and solvent choice, play a crucial role in the efficiency of the synthesis .

Chemical Reactions Analysis

1-(4-bromophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Cyclization: The compound can undergo further cyclization to form more complex structures.

Common reagents used in these reactions include reducing agents like hydrogen gas or palladium catalysts for reduction, and nucleophiles like amines or thiols for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(4-bromophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-bromophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

1-(4-bromophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, which make it a valuable compound for various research and industrial applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-bromophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one
Reactant of Route 2
Reactant of Route 2
1-(4-bromophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one

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